

Technical Guide: Fmoc-Cys(4-MeBzl)-OH for Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Cys(4-MeBzl)-OH

Cat. No.: B557503

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of N- α -Fmoc-S-(4-methylbenzyl)-L-cysteine (**Fmoc-Cys(4-MeBzl)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). It includes key physicochemical data, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Physicochemical Properties

Fmoc-Cys(4-MeBzl)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl side chain is protected by a 4-methylbenzyl (MeBzl) group. This strategic protection is essential for its application in peptide synthesis.

Property	Value	References
Molecular Formula	C ₂₆ H ₂₅ NO ₄ S	[1]
Molecular Weight	447.55 g/mol	
CAS Number	136050-67-4	
Appearance	White to off-white solid	
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid	

Role in Peptide Synthesis

The 4-methylbenzyl (MeBzl) protecting group on the cysteine thiol is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine treatment) and the strong acid conditions typically used for final cleavage from most resins and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). This stability makes **Fmoc-Cys(4-MeBzl)-OH** a valuable reagent for strategies requiring orthogonal protection of cysteine residues, particularly in the synthesis of peptides with multiple disulfide bonds. The MeBzl group's removal often requires harsher conditions, such as treatment with hydrogen fluoride (HF) or other specific reagents, allowing for selective deprotection schemes.

Experimental Protocols

The following protocols are generalized for the incorporation of **Fmoc-Cys(4-MeBzl)-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid.

Materials:

- Peptide-resin with a free N-terminal Fmoc group

- **Fmoc-Cys(4-MeBzl)-OH**

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 3-5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation:
 - In a separate vessel, dissolve **Fmoc-Cys(4-MeBzl)-OH** (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino

acid) in DMF.

- Add a base such as DIPEA (2 equivalents) to the activation mixture.
- Allow the mixture to pre-activate for a few minutes.
- Coupling:
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
 - The resin is now ready for the next coupling cycle.

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide or Wang resin) while leaving the S-MeBzl protecting group on the cysteine residue intact.

Materials:

- Dried peptide-resin
- Cleavage Cocktail: A common mixture is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). The choice depends on the other amino acids in the sequence.
- Cold diethyl ether

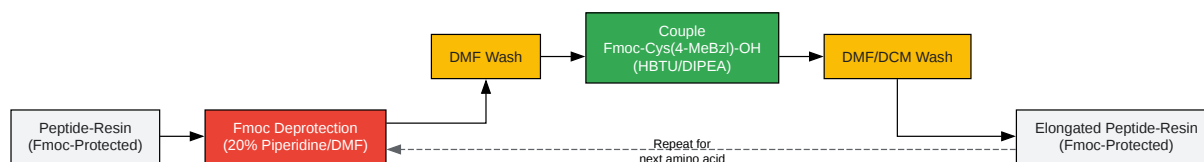
Procedure:

- Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

- Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Incubation: Agitate the suspension at room temperature for 2-4 hours.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the peptide should form.
 - Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.
- Isolation:
 - Centrifuge the ether suspension to pellet the peptide.
 - Decant the ether.
 - Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
 - Dry the peptide pellet under vacuum.

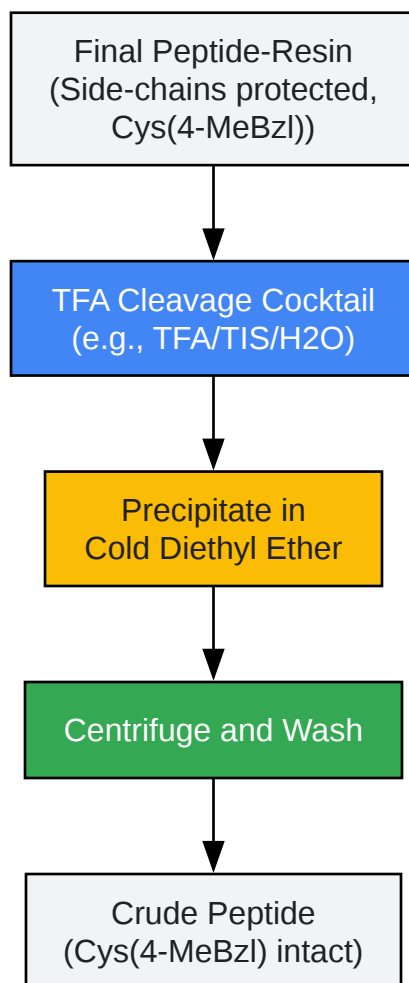
Visualizing the Workflow

The following diagrams illustrate the key processes in which **Fmoc-Cys(4-MeBzl)-OH** is utilized during solid-phase peptide synthesis.



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Caption: A single cycle of solid-phase peptide synthesis.



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References

- 1. chem.uci.edu [chem.uci.edu]
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